molecular formula C14H20N2O2 B14785824 N-propyl-4-pyrrolidin-3-yloxybenzamide

N-propyl-4-pyrrolidin-3-yloxybenzamide

Cat. No.: B14785824
M. Wt: 248.32 g/mol
InChI Key: HSRLHUMODGJSCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4-pyrrolidin-3-yloxybenzamide typically involves the formation of the pyrrolidine ring followed by its attachment to the benzamide structure. One common method involves the reaction of 4-hydroxybenzamide with 3-chloropropylamine to form the intermediate 4-(3-chloropropoxy)benzamide. This intermediate is then reacted with pyrrolidine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-pyrrolidin-3-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-4-pyrrolidin-3-yloxybenzoic acid, while reduction may produce N-propyl-4-pyrrolidin-3-yloxybenzylamine .

Mechanism of Action

The mechanism of action of N-propyl-4-pyrrolidin-3-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-4-pyrrolidin-3-yloxybenzamide is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties that can enhance its biological activity. This makes it distinct from other benzamide derivatives that lack the pyrrolidine moiety .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-propyl-4-pyrrolidin-3-yloxybenzamide

InChI

InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17)

InChI Key

HSRLHUMODGJSCO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

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